

The Pharmacokinetics and Metabolism of Nicarbazin in Poultry: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nicarbazin

Cat. No.: B1678737

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicarbazin, a widely utilized anticoccidial agent in the poultry industry, is a molecular complex comprised of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). Its efficacy is intrinsically linked to its unique pharmacokinetic and metabolic profile following oral administration to poultry. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **nicarbazin** in chickens, with a focus on quantitative data, experimental methodologies, and the distinct pathways of its two constituent components.

Introduction

Nicarbazin has been a cornerstone in the prevention of coccidiosis in broiler chickens for decades.^[1] It is an equimolar complex of DNC, the biologically active component, and HDP, which is crucial for the absorption of DNC.^{[2][3]} Upon ingestion, the complex dissociates, and each component follows a distinct metabolic fate.^{[3][4][5]} Understanding the pharmacokinetics and metabolism of **nicarbazin** is paramount for ensuring its effective use, managing tissue residues, and safeguarding food safety.^{[6][7]} The DNC component is the marker residue for monitoring in edible tissues due to its higher persistence compared to HDP.^{[8][9]}

Pharmacokinetics

The pharmacokinetic profile of **nicarbazin** is characterized by the dissociation of the DNC-HDP complex in the gastrointestinal tract, followed by the independent absorption and disposition of each component.[3][10]

Absorption

The complexation of DNC with HDP is essential for its effective absorption from the intestines into the bloodstream.[2] DNC administered alone has very limited bioavailability due to its hydrophobic nature.[2][8] Studies have shown that the administration of the **nicarbazin** complex results in significantly higher absorption of DNC compared to the administration of DNC alone or as a simple mixture with HDP.[8]

Distribution

Following absorption, both DNC and HDP are distributed throughout the body. DNC, being the more lipophilic component, tends to accumulate in tissues, particularly the liver and fat.[6][8] Residue depletion studies have shown that DNC concentrations are highest in the liver, followed by skin with fat, and then muscle and kidney.[8] HDP, on the other hand, is less retained in the tissues.[8][10]

Metabolism

The metabolism of **nicarbazin** is essentially the metabolism of its individual components, DNC and HDP, as the complex does not remain intact in vivo.[3][4]

In vitro studies using chicken hepatocytes have identified several metabolites of DNC, primarily formed through hydroxylation followed by glucuronidation or sulfation.[8] However, in excreta, the majority of the radioactivity from radiolabeled DNC is recovered as the parent compound, indicating that DNC is mainly excreted unchanged.[10]

In vitro studies with chicken hepatocytes have shown no significant biotransformation of HDP.[8] It is rapidly absorbed and eliminated, largely as the unchanged parent compound.[4][10]

Excretion

The excretion pathways for DNC and HDP are distinctly different.[2][3]

- DNC: The primary route of excretion for DNC is through the feces, via the liver and bile.[2][4]

- HDP: HDP is predominantly and rapidly excreted through the kidneys in the urine.[2][3][4]

Quantitative Data on Nicarbazin Residues

The following tables summarize the quantitative data on DNC and HDP residues in various poultry tissues from different studies. DNC is the marker residue for regulatory purposes.[8]

Table 1: Plasma Concentrations of DNC and HDP in Chickens

Component	Dosage	Duration	Peak Plasma Concentrati on	Time to Peak	Reference
DNC	125 mg/kg feed	7 days	3.8 mg/kg	4 days	[8]
HDP	125 mg/kg feed	7 days	2.1 mg/kg	2 days	[8]
DNC	8.4 mg/kg (gavage)	8 days	2.87 ± 0.15 µg/mL	6 days	[11]

Table 2: DNC Residue Depletion in Broiler Tissues (µg/kg)

Withdrawal Time (days)	Liver	Muscle	Kidney	Skin with Fat	Reference
0	9,190	1,610	4,290	2,040	[8]
3	2,450	187	25	313	[8]
5	355	<27.8		15	[8]
7	<87.8			<25.9	[8]

Note: LOQ (Limit of Quantification) values varied for different tissues.

Table 3: DNC Residues in Broiler Tissues from a Litter Reuse Study (µg/kg)

Treatment	Sampling Day	Breast	Liver	Reference
125 mg/kg (1-21d)	21	648.8 - 926	11,754 - 15,281	[12]
125 mg/kg (1-32d)	32	232 - 667	10,168 - 15,021	[12]
40 mg/kg (1-32d)	32	52 - 189	2,899 - 4,573	[12]
All treatments	42			[12][13]

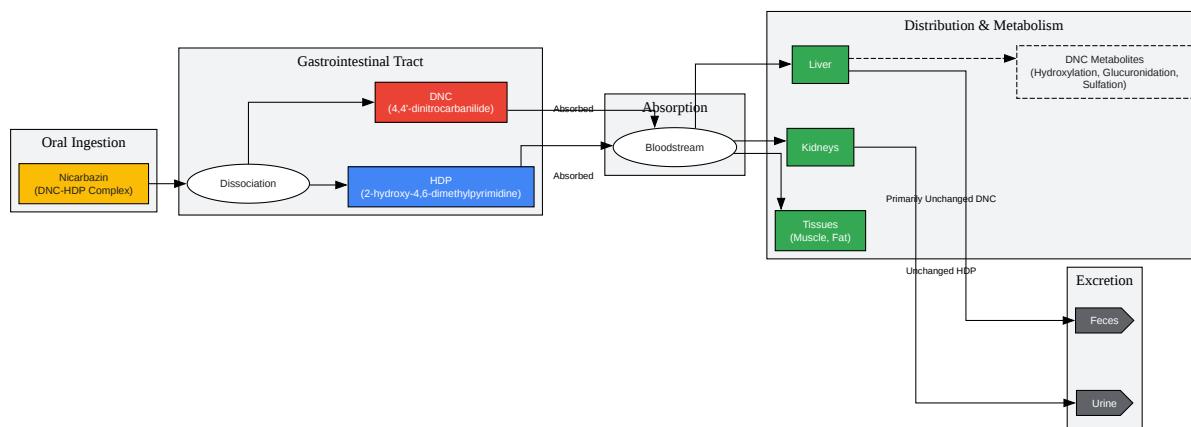
Note: This study investigated the impact of reused poultry litter on DNC residues.

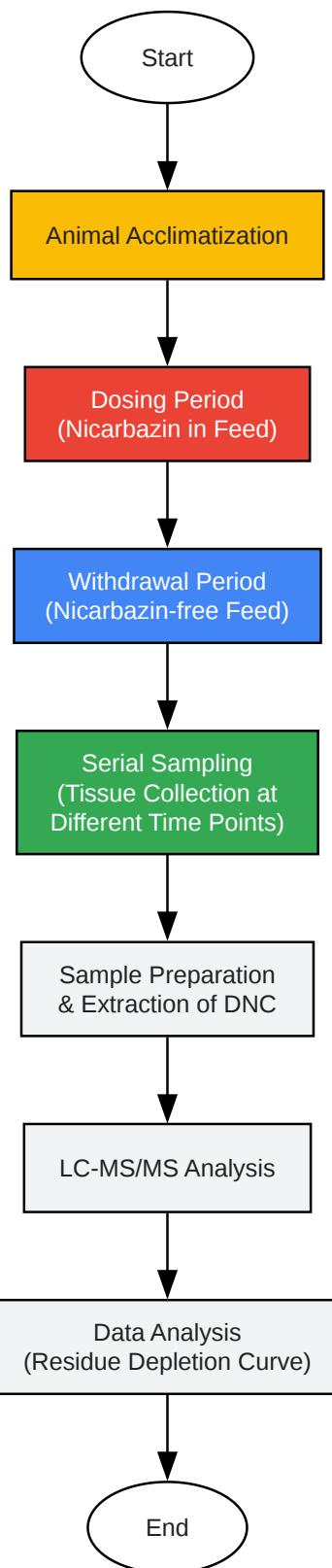
Experimental Protocols

Radiolabeled Residue Depletion Studies

Detailed pharmacokinetic and metabolism studies of **nicarbazin** have often employed radiolabeled compounds to trace the disposition of DNC and HDP.[4][8]

- Test Substance: **Nicarbazin** with a Carbon-14 ($[^{14}\text{C}]$) label on either the DNC moiety (carbonyl of the bis-4-nitrophenyl urea) or the HDP moiety (2-position of the pyrimidinone ring).[4][8]
- Animals: Broiler chickens, typically three weeks of age.[8]
- Dosing: Administration of $[^{14}\text{C}]$ -**nicarbazin** in feed or via gelatin capsules at a specified dose (e.g., 125 mg/kg) for a set duration (e.g., 7 consecutive days).[8]
- Sample Collection: Excreta (urine and feces collected separately where possible), plasma, and edible tissues (liver, muscle, kidney, skin with fat) are collected at various time points during and after the dosing period (withdrawal phase).[4][8]
- Analysis: Total radioactivity in the collected samples is measured using techniques like combustion analysis followed by liquid scintillation counting.[8] Metabolite profiling is often conducted using high-performance liquid chromatography (HPLC) coupled with radiometric detection and mass spectrometry (MS) to identify and quantify the parent drug and its metabolites.[8]


Non-Radiolabeled Residue Depletion Studies


These studies are crucial for determining appropriate withdrawal periods before slaughter to ensure that tissue residues do not exceed established Maximum Residue Limits (MRLs).[\[6\]](#)

- Test Substance: Non-radiolabeled **nicarbazin** administered in medicated feed at commercially relevant concentrations (e.g., 125 mg/kg).[\[6\]](#)[\[12\]](#)
- Animals: Large groups of broiler chickens are used to allow for serial slaughter at different withdrawal time points.[\[6\]](#)
- Dosing: Medicated feed is provided for a specified period, followed by a switch to non-medicated feed for the withdrawal phase.[\[6\]](#)
- Sample Collection: At predetermined time points after withdrawal of the medicated feed, subgroups of chickens are euthanized, and samples of liver, muscle, kidney, and skin with fat are collected.[\[6\]](#)
- Analysis: The concentration of the marker residue, DNC, is quantified using validated analytical methods, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[\[6\]](#)[\[7\]](#)[\[14\]](#)

Visualizations

Metabolic Pathway of Nicarbazin in Poultry

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nicarbazin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Nicarbazin - Wikipedia [en.wikipedia.org]
- 4. fao.org [fao.org]
- 5. Nicarbazin chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 6. Determination of the residue levels of nicarbazin and combination nicarbazin-narasin in broiler chickens after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. openknowledge.fao.org [openknowledge.fao.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 11. Comparison of nicarbazin absorption in chickens, mallards, and Canada geese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicarbazin Residue in Tissues from Broilers Reared on Reused Litter Conditions [mdpi.com]
- 13. Nicarbazin Residue in Tissues from Broilers Reared on Reused Litter Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of Nicarbazin in Poultry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1678737#pharmacokinetics-and-metabolism-of-nicarbazin-in-poultry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com